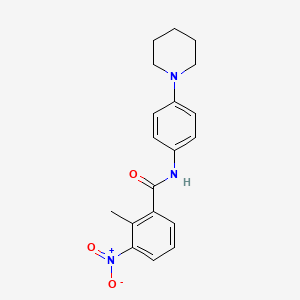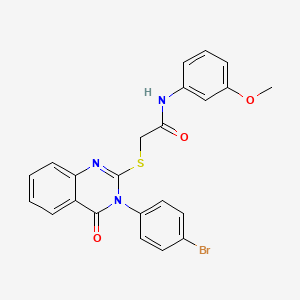
2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide typically involves a multi-step process. One common method includes the nitration of 2-methylbenzamide to introduce the nitro group at the 3-position. This is followed by the coupling of the nitro-substituted benzamide with 4-piperidin-1-ylphenylamine under appropriate conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-methyl-3-amino-N-(4-piperidin-1-ylphenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 2-carboxy-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide.
Applications De Recherche Scientifique
2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Pharmacology: The compound is studied for its potential effects on various biological pathways, including its interaction with neurotransmitter receptors.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mécanisme D'action
The mechanism of action of 2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This can result in various pharmacological effects, depending on the specific receptors and pathways involved.
Comparaison Avec Des Composés Similaires
2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide can be compared with other similar compounds, such as:
4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide: Similar structure but with a different substitution pattern on the benzamide ring.
3-nitro-N-(4-piperidin-1-ylphenyl)benzamide: Lacks the methyl group at the 2-position.
2-methyl-3-amino-N-(4-piperidin-1-ylphenyl)benzamide: The nitro group is reduced to an amino group.
These compounds share structural similarities but may exhibit different chemical reactivity and biological activity due to variations in their functional groups.
Propriétés
IUPAC Name |
2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-17(6-5-7-18(14)22(24)25)19(23)20-15-8-10-16(11-9-15)21-12-3-2-4-13-21/h5-11H,2-4,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFLPEXIPQBXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
![4-[[4-(Ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B5875783.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)




![4-methyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5875832.png)



![3-(4-chlorophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5875866.png)

